molecular formula C11H10N2O2 B1270693 3-(1H-pyrazol-1-ylmethyl)benzoic acid CAS No. 562803-68-3

3-(1H-pyrazol-1-ylmethyl)benzoic acid

Katalognummer: B1270693
CAS-Nummer: 562803-68-3
Molekulargewicht: 202.21 g/mol
InChI-Schlüssel: UMYNAPRDOSIHOY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(1H-pyrazol-1-ylmethyl)benzoic acid is an organic compound with the molecular formula C11H10N2O2 and a molecular weight of 202.21 g/mol It is characterized by the presence of a benzoic acid moiety substituted with a pyrazolylmethyl group at the 3-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-pyrazol-1-ylmethyl)benzoic acid typically involves the reaction of 3-(chloromethyl)benzoic acid with pyrazole. The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) at elevated temperatures . The general reaction scheme is as follows:

3-(Chloromethyl)benzoic acid+PyrazoleK2CO3, DMF, heat3-(1H-pyrazol-1-ylmethyl)benzoic acid\text{3-(Chloromethyl)benzoic acid} + \text{Pyrazole} \xrightarrow{\text{K2CO3, DMF, heat}} \text{this compound} 3-(Chloromethyl)benzoic acid+PyrazoleK2CO3, DMF, heat​3-(1H-pyrazol-1-ylmethyl)benzoic acid

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity on an industrial scale.

Analyse Chemischer Reaktionen

Types of Reactions

3-(1H-pyrazol-1-ylmethyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The benzoic acid moiety can be oxidized to form corresponding carboxylate derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde under suitable conditions.

    Substitution: The pyrazolylmethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Carboxylate derivatives.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3-(1H-pyrazol-1-ylmethyl)benzoic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-(1H-pyrazol-1-ylmethyl)benzoic acid depends on its specific application. In biological systems, it may act as an inhibitor or modulator of enzyme activity by binding to the active site or allosteric sites of target proteins. The pyrazole ring can interact with amino acid residues through hydrogen bonding and π-π interactions, influencing the activity of the target enzyme or protein.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-(1H-imidazol-1-ylmethyl)benzoic acid
  • 3-(1H-triazol-1-ylmethyl)benzoic acid
  • 3-(1H-tetrazol-1-ylmethyl)benzoic acid

Uniqueness

3-(1H-pyrazol-1-ylmethyl)benzoic acid is unique due to the presence of the pyrazole ring, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.

Biologische Aktivität

3-(1H-pyrazol-1-ylmethyl)benzoic acid is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The molecular formula of this compound is C11H10N2O2C_{11}H_{10}N_{2}O_{2}, and its structure features a benzoic acid moiety linked to a pyrazole ring. The synthetic pathways typically involve the reaction of benzoic acid derivatives with hydrazine derivatives to form the pyrazole core, followed by functionalization to yield the target compound .

Biological Activity Overview

The biological activity of this compound is primarily attributed to its interactions with various biological targets. Notably, it has shown promising results in several areas:

  • Antitumor Activity : Studies have indicated that pyrazole derivatives exhibit significant antitumor properties. For example, compounds related to this compound have demonstrated inhibitory effects on protein tyrosine phosphatase 1B (PTP1B), which is implicated in cancer cell proliferation . The IC50 value for PTP1B inhibition was reported at 0.51 µM, indicating potent activity.
  • Cytotoxicity : Research involving human breast cancer cell lines (MCF7) revealed that certain pyrazole derivatives can reduce cell viability significantly, with IC50 values comparable to established chemotherapeutics like cisplatin . This suggests potential as an adjunct therapy in cancer treatment.
  • Anti-inflammatory and Antimicrobial Properties : Pyrazole derivatives have also been explored for their anti-inflammatory and antimicrobial activities. They have been shown to inhibit various bacterial strains and reduce inflammatory responses in vitro, making them candidates for further development as therapeutic agents .

Table 1: Biological Activities of this compound Derivatives

Activity TypeTarget/Cell LineIC50 Value (µM)Reference
PTP1B Inhibition-0.51
CytotoxicityMCF76.3
AntimicrobialVarious BacteriaVaries
Anti-inflammatory-Varies

Case Study 1: Antitumor Efficacy

A study evaluated the efficacy of various pyrazole derivatives, including this compound, against MCF7 breast cancer cells. The results indicated that compounds with halogen substitutions exhibited enhanced cytotoxicity, suggesting that structural modifications could optimize therapeutic outcomes .

Case Study 2: PTP1B Inhibition Mechanism

In vitro assays demonstrated that the copper(II) complex of a related pyrazole derivative inhibited PTP1B activity noncompetitively. This finding highlights the potential mechanism through which pyrazole-based compounds exert their antitumor effects, warranting further investigation into their structure-activity relationships (SAR) .

Eigenschaften

IUPAC Name

3-(pyrazol-1-ylmethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c14-11(15)10-4-1-3-9(7-10)8-13-6-2-5-12-13/h1-7H,8H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMYNAPRDOSIHOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)CN2C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00361421
Record name 3-(1H-pyrazol-1-ylmethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00361421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

562803-68-3
Record name 3-(1H-pyrazol-1-ylmethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00361421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(1H-pyrazol-1-ylmethyl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.